Product packaging for 2-(3-Oxopiperazin-1-yl)acetonitrile(Cat. No.:CAS No. 1016823-35-0)

2-(3-Oxopiperazin-1-yl)acetonitrile

Cat. No.: B3373967
CAS No.: 1016823-35-0
M. Wt: 139.16 g/mol
InChI Key: WPVIOWUUAXJYOS-UHFFFAOYSA-N
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Description

2-(3-Oxopiperazin-1-yl)acetonitrile is a useful research compound. Its molecular formula is C6H9N3O and its molecular weight is 139.16 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O B3373967 2-(3-Oxopiperazin-1-yl)acetonitrile CAS No. 1016823-35-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-oxopiperazin-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-1-3-9-4-2-8-6(10)5-9/h2-5H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVIOWUUAXJYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Piperazinone Scaffolds in Heterocyclic Chemistry Research

Heterocyclic compounds, which feature rings containing at least two different elements, are fundamental to medicinal chemistry. Within this broad class, the piperazine (B1678402) ring is a six-membered ring with two nitrogen atoms at opposite positions. This structure is considered a "privileged scaffold" because its derivatives are frequently found in biologically active compounds and approved drugs. researchgate.netrsc.org The piperazinone scaffold is a derivative of piperazine that includes a ketone group, adding another layer of chemical functionality.

The piperazine core is valued for its unique properties, including its typical basicity, solubility, conformational flexibility, and its capacity for chemical modification at the two nitrogen atoms. researchgate.netnih.gov These nitrogens allow for the introduction of various substituents, enabling chemists to fine-tune the molecule's properties to enhance its interaction with biological targets. nih.gov Consequently, piperazine and its derivatives, including piperazinones, are integral to the development of agents for a wide array of therapeutic areas. researchgate.netnih.govresearchgate.net

Significance of Acetonitrile Functionality Within Piperazinone Systems

The attachment of an acetonitrile (B52724) group (–CH₂CN) to the piperazinone ring, as seen in 2-(3-Oxopiperazin-1-yl)acetonitrile, introduces significant chemical versatility. The nitrile group is a powerful functional group in organic synthesis and medicinal chemistry. It is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule.

Furthermore, the nitrile group can serve as a precursor to other important functional groups. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form various heterocyclic rings. This chemical reactivity makes the acetonitrile moiety a valuable handle for chemists looking to create libraries of related compounds for further investigation. In the context of drug design, the nitrile group can also act as a key binding element, forming hydrogen bonds or other interactions with biological targets.

Overview of Research Trajectories for 2 3 Oxopiperazin 1 Yl Acetonitrile and Analogues

Research involving 2-(3-Oxopiperazin-1-yl)acetonitrile and its analogues primarily focuses on its utility as a building block in the synthesis of more complex molecules. Scientists explore this compound as a starting material or an intermediate for creating novel chemical entities with potential applications in medicinal chemistry.

One major research trajectory involves the modification of the piperazinone ring or the acetonitrile (B52724) group to generate a diverse set of derivatives. For example, studies have shown the synthesis of various substituted piperazinyl-acetonitrile compounds. mdpi.com These efforts aim to explore the structure-activity relationship (SAR), which is crucial for understanding how specific structural features of a molecule contribute to its biological effects. By systematically altering the molecule's structure, researchers can identify key features that enhance its desired properties.

Another area of investigation is the incorporation of the this compound scaffold into larger, more complex molecular architectures. This approach is common in the development of compounds targeting specific biological pathways. For instance, piperazine-containing compounds have been investigated for their potential in developing new anticancer agents. researchgate.netnih.gov

Scope and Objectives of Academic Inquiry on the Chemical Compound

Strategies for Constructing the 3-Oxopiperazin-1-yl Core

The formation of the 3-oxopiperazin-1-yl nucleus is a critical step in the synthesis of the target compound. This is typically achieved through cyclization reactions that form the six-membered piperazinone ring.

Cyclization Reactions in Piperazinone Synthesis

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including piperazinones. These reactions involve the intramolecular formation of a ring from a linear precursor. A variety of methods can be employed, often categorized by the type of bond being formed and the nature of the reactive intermediates. For instance, intramolecular cyclization of amino acid-derived diazoketones has been shown to be an effective method for creating related oxazinanone structures, which shares similarities with piperazinone synthesis. frontiersin.orgresearchgate.net This approach often utilizes catalysts to promote the ring closure. frontiersin.orgresearchgate.net

Another common strategy involves the condensation of two different molecules to form the ring system. For example, the reaction of cyclopropenones with amides can lead to the formation of 6H-1,3-oxazin-6-ones through a [3+3] cyclization, a strategy that could be adapted for piperazinone synthesis. rsc.org Similarly, tandem diazotization/cyclization reactions have been used to create fused 1,2,3-triazinone systems. nih.gov

Ring-Closing Approaches Utilizing Amine and Carbonyl Precursors

A prevalent and versatile method for constructing the piperazinone core involves the intramolecular cyclization of a precursor containing both an amine and a carbonyl functional group, or a group that can be converted to a carbonyl. This approach often relies on the nucleophilic attack of the amine onto the carbonyl carbon, followed by dehydration to form the cyclic amide (lactam) characteristic of the piperazinone ring.

Reductive amination is a powerful tool in this context. It involves the reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced to an amine. libretexts.orgyoutube.com This can be applied intramolecularly to form cyclic amines. For instance, a dicarbonyl compound can be selectively reacted with an amine, followed by an intramolecular reductive amination to close the ring.

A notable example is the intramolecular 1,7-carbonyl-enamine cyclization, which has been studied as a method for azepine ring closure and demonstrates the potential for forming seven-membered rings through the reaction of an enamine with a carbonyl group. chem-soc.si While this specific example forms a larger ring, the underlying principle of an intramolecular reaction between an amine derivative and a carbonyl group is directly applicable to the synthesis of six-membered piperazinones. The key is to start with a precursor of the appropriate length to favor 6-membered ring formation.

The general strategy for piperidine (B6355638) synthesis through intramolecular cyclization often involves various catalytic systems and reaction types, including metal-catalyzed cyclization and aza-Michael reactions, which can be adapted for piperazinone synthesis. mdpi.com

Introduction of the Acetonitrile Moiety

Once the 3-oxopiperazin-1-yl core is established, or by using a synthon that already contains the nitrile, the acetonitrile group is incorporated. This is most commonly achieved through N-alkylation.

N-Alkylation of Substituted Piperazinones with Nitrile-Containing Electrophiles

N-alkylation is a fundamental reaction in organic synthesis for forming carbon-nitrogen bonds. In the context of synthesizing this compound, a pre-formed 3-oxopiperazine can be reacted with an electrophile containing a nitrile group. A common and effective electrophile for this purpose is a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile.

The reaction proceeds via a nucleophilic substitution mechanism (S_N2), where the secondary amine nitrogen of the piperazinone ring acts as the nucleophile, attacking the electrophilic carbon of the haloacetonitrile and displacing the halide. encyclopedia.pub This reaction is typically carried out in the presence of a base to deprotonate the piperazinone nitrogen, increasing its nucleophilicity.

The choice of base and solvent can be crucial for the success of the alkylation. Over-alkylation can be a potential side reaction, though in the case of acylation, which is mechanistically related, mono-acylated products are often readily obtained. encyclopedia.pub The principles of N-alkylation are well-established and have been applied to a wide range of amines, including heterocyclic systems. rsc.orgmdpi.com

Alternative Functionalization Routes for Acetonitrile Incorporation

Besides direct N-alkylation, other methods can be envisioned for introducing the acetonitrile group. One possibility is the conversion of another functional group already attached to the piperazinone nitrogen. For example, an N-carboxamide could potentially be dehydrated to the corresponding nitrile. The dehydration of primary amides using reagents like phosphorus(V) oxide is a known method for nitrile synthesis. libretexts.org

Another approach could involve the reaction of a piperazinone with an aldehyde or ketone to form a hydroxynitrile, also known as a cyanohydrin. libretexts.org Subsequent chemical manipulation would be required to reduce the hydroxyl group and arrive at the desired acetonitrile substituent.

Furthermore, reactions involving metalated nitriles offer a range of possibilities for forming C-C bonds, and in some cases, C-N bonds, which could be adapted for this synthesis. nih.govnih.gov For instance, a piperazinone derivative bearing a suitable leaving group could potentially react with a metalated acetonitrile.

Chemoenzymatic Synthetic Approaches to Related N-Heterocyclic Nitriles

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical catalysis, offers a powerful and sustainable approach to complex molecules. nih.gov These methods can provide high yields and stereoselectivity under mild reaction conditions.

For the synthesis of N-heterocyclic compounds, cooperative chemoenzymatic systems have been developed. nih.gov For example, a one-pot process starting from alcohols and amines can produce various N-heterocycles like benzimidazoles and quinazolines in water, using O2 as the terminal oxidant. nih.gov This strategy often involves an alcohol dehydrogenase to oxidize an alcohol to an aldehyde in situ, which then reacts with an amine. Such a system could potentially be adapted for the synthesis of piperazinone precursors.

While direct chemoenzymatic synthesis of this compound is not explicitly detailed in the provided context, the principles of using enzymes for selective transformations are highly relevant. For instance, an enzyme could be used to selectively form a key intermediate with high stereocontrol, which is then carried forward to the final product using traditional chemical methods. The development of novel chemoenzymatic cascades continues to expand the toolbox for synthesizing complex nitrogen-containing heterocycles. nih.gov

Enzyme-Mediated Transformations in Stereoselective Synthesis

Biocatalysis has emerged as a powerful tool for the stereoselective synthesis of piperazinones. researchgate.net Enzymes, with their inherent chirality, can facilitate the creation of enantiomerically pure products, which is crucial for pharmaceutical applications. researchgate.netfigshare.com One such approach involves the use of amine transaminases for the asymmetric synthesis of optically pure piperazinones. acs.org This method relies on the biocatalytic transamination of readily available starting materials, leading to the formation of chiral amines that subsequently cyclize to form the desired piperazinone ring. researchgate.net

Another enzymatic strategy is the kinetic resolution of racemic piperazine-2-carboxamide (B1304950) using leucine (B10760876) peptidase. This process allows for the separation of enantiomers, yielding optically pure (S)-piperazine-2-carboxylic acid. biosynth.com The use of enzymes in aqueous media and under mild conditions presents a green and efficient alternative to traditional chemical methods. researchgate.net

Evaluation of Biocatalytic Efficiencies

The efficiency of biocatalytic processes is a key factor in their application. Researchers have focused on improving the productivity and reusability of enzymes. For instance, the immobilization of enzymes on solid supports, such as methacrylic resins, has been shown to enhance their stability and allow for repeated use in batch processes for over ten cycles without significant loss of activity. figshare.combiosynth.com

Process intensification, including the use of continuous flow reactors, has also been explored to boost productivity. figshare.combiosynth.com In the case of leucine aminopeptidase (B13392206) 2 (LAP2) used for the resolution of piperazine-2-carboxamide, immobilization and use in a continuous flow system significantly increased the productivity of the process. biosynth.com The efficiency of these biocatalytic systems is often evaluated by measuring the conversion rates and the enantiomeric excess (ee) of the product, with many processes achieving high yields and excellent stereoselectivity. researchgate.netacs.org

One-Pot Multicomponent Reactions for Piperazinone Systems

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like piperazinones. thieme.detandfonline.com These reactions involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates portions of all the reactants. mdpi.com This strategy minimizes waste, reduces reaction times, and simplifies purification processes. tandfonline.com

Several MCRs have been developed for the synthesis of piperazine (B1678402) and piperidinone derivatives. researchgate.netresearchgate.net For instance, a one-pot approach for the enantioselective synthesis of 3-substituted piperazin-2-ones involves a sequence of a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC). acs.orgnih.gov This method utilizes commercially available aldehydes, (phenylsulfonyl)acetonitrile, and a quinine-derived urea (B33335) catalyst to achieve high yields and enantioselectivities. acs.orgnih.gov Another example is the cascade double nucleophilic substitution reaction using a chloro allenylamide, primary amines, and aryl iodides to produce piperazin-2-ones, a method that creates three new bonds in a single step. thieme.de

Synthesis of Precursors and Intermediates

The synthesis of the target compound, this compound, and its analogs relies on the availability of key precursors and intermediates.

Preparation of Functionalized Piperazin-2-ones

The piperazin-2-one (B30754) core is a common feature in many biologically active compounds. mdpi.com Its synthesis can be approached in various ways. Traditional methods often involve the de novo construction of the six-membered ring from starting materials like amino acids and diamines. nih.gov More recent advances include palladium-catalyzed asymmetric allylic alkylation to produce enantioselective piperazin-2-ones. nih.gov

The functionalization of the piperazine ring is a critical step in generating diverse derivatives. For instance, N-arylpiperazines can be synthesized via palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann-Goldberg reactions. mdpi.com The direct C-H functionalization of the piperazine ring is another attractive strategy for introducing substituents at specific positions. nih.gov

A concise method for constructing 3-substituted piperazine-2-acetic acid esters starts from 1,2-diamines. nih.gov This route involves the synthesis of a key chiral 1,2-diamine intermediate which then undergoes annulation to form the desired piperazine derivative. nih.gov

Synthesis of α-Hydroxynitriles and Related Reagents

The acetonitrile moiety in the target compound is often introduced using reagents like α-hydroxynitriles or by nucleophilic substitution with cyanide ions. savemyexams.com α-Hydroxynitriles, which contain both a hydroxyl and a cyanide group, can be prepared through the nucleophilic addition of a cyanide source, such as hydrogen cyanide or potassium cyanide, to aldehydes or ketones. savemyexams.com

The synthesis of compounds containing a nitrile group can also be achieved through various other methods. For example, the reaction of a suitable precursor with trimethylsilyl (B98337) cyanide in the presence of a base can introduce the acetonitrile group. mdpi.com Another approach involves the reaction of hydrazides with reagents like ethyl cyanoacetate (B8463686) to form cyanoacetyl acetohydrazide derivatives, which can then be cyclized. mdpi.com The azide-acetonitrile "click" reaction, catalyzed by cesium carbonate, provides a high-yielding synthesis of 5-amino-1,2,3-triazoles from aryl azides and aryl acetonitriles. rsc.org

Reactivity of the Acetonitrile Group

The acetonitrile group, characterized by a carbon-nitrogen triple bond, is a versatile functional group. In this compound, its position alpha to a nitrogen atom classifies it as an α-aminonitrile, which influences its reactivity profile, particularly in addition and decomposition reactions.

Nucleophilic Additions to the Nitrile Functionality

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reaction breaks one of the pi bonds and can lead to a variety of products after subsequent workup.

Common nucleophilic addition reactions involving nitriles include:

Addition of Grignard Reagents: Organomagnesium halides (Grignard reagents) can add to the nitrile carbon to form an intermediate imine salt, which upon hydrolysis yields a ketone.

Addition of Organozinc Reagents: In the Blaise reaction, organozinc reagents react with nitriles to form β-enamino esters or β-keto esters after hydrolysis. wikipedia.org

Addition of Alcohols: The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an imino ether salt. Subsequent hydrolysis can produce an ester. wikipedia.org

Addition of Aminothiols: α-Aminonitriles can react with aminothiols like cysteine. The thiol group adds to the nitrile, leading to the formation of a five-membered thiazoline (B8809763) ring, which can then hydrolyze to form a dipeptide. nih.gov This pathway highlights the potential for α-aminonitriles to act as precursors in peptide synthesis.

Thorpe Reaction: The α-carbon of one nitrile molecule can act as a nucleophile (after deprotonation) and add to the nitrile carbon of another molecule, a reaction known as the Thorpe reaction. wikipedia.org

The reactivity of the α-aminonitrile is enhanced compared to other nitriles, a characteristic that has been supported by theoretical calculations. nih.gov

Hydrolysis and Amidation Reactions of the Nitrile

The hydrolysis of the nitrile group is a fundamental transformation, typically proceeding in two stages under either acidic or basic conditions. The initial addition of water across the triple bond forms an amide intermediate, which can then undergo further hydrolysis to yield a carboxylic acid and ammonia (B1221849). masterorganicchemistry.combrainly.in

The reaction proceeds as follows:

Amidation: In the first step, this compound is converted to 2-(3-Oxopiperazin-1-yl)acetamide.

Hydrolysis: The acetamide (B32628) intermediate is subsequently hydrolyzed to produce 2-(3-Oxopiperazin-1-yl)acetic acid and an equivalent of ammonia (or ammonium (B1175870) salt under acidic conditions). doubtnut.comdoubtnut.com

The feasibility of this transformation is confirmed by the commercial availability of the final carboxylic acid product, 2-(3-Oxopiperazin-1-yl)acetic acid, and its hydrochloride salt. bldpharm.combldpharm.com

Starting MaterialIntermediateFinal ProductReaction Type
This compound2-(3-Oxopiperazin-1-yl)acetamide2-(3-Oxopiperazin-1-yl)acetic acidAcid or Base-catalyzed Hydrolysis

Retro-Strecker Reactions and Decomposition Pathways

The Strecker synthesis is a classic method for producing α-aminonitriles from an aldehyde (or ketone), ammonia, and a cyanide source. masterorganicchemistry.comorganic-chemistry.org The reverse of this process is known as the retro-Strecker reaction or Strecker degradation, which represents a key decomposition pathway for α-aminonitriles. wikipedia.org

In this degradation, the α-aminonitrile breaks down into its constituent precursors or related molecules. For this compound, this would involve the cleavage of the C-C bond between the piperazinone ring and the acetonitrile group. In an aqueous environment, the reaction of nitriles with water is a slow process, which allows for other reactions to occur. nih.gov However, under certain conditions, particularly in the presence of oxidants, the α-amino acid derived from the nitrile can be converted into an aldehyde and carbon dioxide. wikipedia.org This decomposition is a significant consideration in the stability and handling of α-aminonitrile compounds.

Reactivity of the Piperazinone Ring System

The piperazinone ring is a cyclic amide, also known as a lactam. It features two nitrogen atoms, one of which (N-1) is a tertiary amine substituted with the acetonitrile group, and the other (N-4) is a secondary amide. The reactivity of this ring is largely defined by the amide functionality and the potential for substitution on the amide nitrogen.

Electrophilic Aromatic Substitution on Substituted Aromatic Piperazinones

Electrophilic aromatic substitution (SEAr) is a reaction characteristic of aromatic compounds, where an electrophile replaces an atom (typically hydrogen) on the aromatic ring. wikipedia.org The parent compound, this compound, is aliphatic and therefore does not undergo this reaction.

However, if an aromatic ring were attached to the piperazinone nucleus, for instance at the N-4 position creating a N-arylpiperazinone derivative, it would be susceptible to SEAr. The outcome of such a reaction is governed by the electronic properties of the substituent group. libretexts.orgmasterorganicchemistry.com

In a hypothetical N-phenyl-3-oxopiperazin-1-ylacetonitrile, the piperazinone substituent would influence both the rate and regioselectivity of the substitution:

Directing Effect: The nitrogen atom of the amide (N-4), being directly attached to the phenyl ring, has a lone pair of electrons that can be donated into the ring through resonance. This effect stabilizes the arenium ion intermediate for attack at the ortho and para positions. Therefore, the piperazinone group is considered an ortho, para-director. libretexts.org

Reactivity: While the nitrogen's lone pair is activating via resonance, the adjacent electron-withdrawing carbonyl group pulls electron density away from the nitrogen, making it less available for donation into the aromatic ring compared to a simple aniline (B41778). This inductive withdrawal deactivates the ring towards electrophilic attack. Groups like this are classified as deactivating, ortho, para-directors. libretexts.org

Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

N-Alkylation and N-Acylation Reactions on the Piperazinone Nitrogen

The piperazinone ring of this compound possesses a secondary amide at the N-4 position. The hydrogen atom on this nitrogen can be replaced via N-alkylation or N-acylation reactions.

While N-alkylation of the free amine in piperazine is a common transformation, the N-alkylation of amides is significantly more challenging due to the lower nucleophilicity of the amide nitrogen. The lone pair on the amide nitrogen is delocalized by resonance with the adjacent carbonyl group. Consequently, these reactions typically require strong bases (e.g., sodium hydride) to deprotonate the amide, forming a highly nucleophilic amidate anion, which then reacts with an alkylating agent (e.g., an alkyl halide).

N-acylation of the amide nitrogen is also possible, leading to the formation of a diacyl-substituted nitrogen (an imide). This transformation similarly requires forcing conditions to overcome the low nucleophilicity of the amide nitrogen.

Reaction TypeReagentsProduct TypeGeneral Conditions
N-Alkylation1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)N-Alkyl PiperazinoneAnhydrous polar aprotic solvent (e.g., DMF, THF)
N-Acylation1. Strong Base (e.g., NaH) 2. Acyl Halide (RCOCl) or AnhydrideN-Acyl Piperazinone (Imide)Anhydrous polar aprotic solvent

Ring-Opening and Rearrangement Processes

The piperazinone ring of this compound, being a cyclic amide (lactam), is susceptible to ring-opening reactions under specific conditions. These transformations typically involve the cleavage of the amide bond.

Hydrolysis: Under strong acidic or basic conditions, the amide bond can be hydrolyzed. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for nucleophilic attack by water. This is followed by ring opening to yield a linear amino acid derivative. Conversely, base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate and an amine after ring cleavage. While specific studies on the hydrolysis of this compound are not extensively documented, the alkaline hydrolysis of other nitrile-containing heterocycles is known to proceed to the corresponding amides. nih.gov

Reductive Cleavage: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide group in the piperazinone ring. This process can lead to the corresponding ethylenediamine (B42938) derivative through the complete reduction of the carbonyl group to a methylene (B1212753) group, effectively opening the ring.

Currently, specific rearrangement processes for this compound are not well-documented in the scientific literature.

Reaction with Nucleophiles and Electrophiles

The presence of multiple reactive sites in this compound allows for reactions with both nucleophiles and electrophiles.

The secondary amine within the piperazinone ring is nucleophilic and can react with various electrophiles. For instance, alkylation of the piperazinone amide nitrogen can be achieved by deprotonation with a strong base like sodium hexamethyldisilazide (NaHMDS), followed by treatment with an alkyl halide, such as ethyl bromoacetate (B1195939). acs.org This reaction is a common strategy for further functionalizing the piperazinone core. Similarly, acylation of the nitrogen can occur with acyl chlorides, though this can sometimes lead to more complex reaction pathways, including dimer formation, depending on the reaction conditions and the nature of the acylating agent. rsc.org

The methylene group adjacent to the electron-withdrawing nitrile group (the α-carbon) is acidic and can be deprotonated by a base to form a carbanion. This carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions. One notable example is the Knoevenagel condensation, where the active methylene compound reacts with aldehydes or ketones in the presence of a weak base. maxwellsci.com This reaction results in the formation of an α,β-unsaturated compound. The reaction of aryl acetonitriles with aldehydes is a well-established method for synthesizing substituted acrylonitriles. maxwellsci.com

Furthermore, the nitrile group itself can undergo nucleophilic attack, although this generally requires harsh conditions or specific activation. For instance, in the presence of strong acids, nitriles can be hydrolyzed to carboxylic acids.

Reaction Type Reagents Product Type Reference
N-Alkylation1. NaHMDS, THF; 2. Ethyl bromoacetateN-substituted piperazinone acs.org
Knoevenagel CondensationAldehyde, weak baseα,β-unsaturated nitrile maxwellsci.com
AcylationAcyl chlorideN-acyl piperazinone / Dimer rsc.org

Palladium-Catalyzed Cross-Coupling Reactions (General Application Context)

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex molecules, and the piperazine and piperazinone scaffolds are frequently employed in these transformations. nih.gov While specific examples utilizing this compound as a substrate are not extensively reported, the general reactivity of the piperazinone core suggests its applicability in several types of palladium-catalyzed reactions.

The secondary amine of the piperazinone can participate in Buchwald-Hartwig amination reactions with aryl or heteroaryl halides to form N-aryl piperazinones. This reaction is a cornerstone of modern medicinal chemistry for the synthesis of aniline derivatives. researchgate.net The efficiency of these reactions has been significantly improved through the development of sophisticated phosphine (B1218219) ligands that facilitate the catalytic cycle.

Furthermore, if the piperazinone ring is substituted with a leaving group (e.g., a halide or triflate), it can act as the electrophilic partner in various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new carbon-carbon bonds at the ring. Palladium-catalyzed carboamination reactions have been used to construct the piperazine ring itself from substituted ethylenediamine derivatives and aryl or alkenyl halides. acs.org A modular synthesis of substituted piperazines and piperazinones has also been developed via a palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles. acs.orgnih.gov

Coupling Reaction Coupling Partners General Product Reference
Buchwald-Hartwig AminationPiperazinone, Aryl HalideN-Aryl Piperazinone nih.govresearchgate.net
CarboaminationEthylenediamine derivative, Aryl/Alkenyl HalideSubstituted Piperazine acs.org
Decarboxylative CyclizationPropargyl Carbonate, Bis-nitrogen NucleophileSubstituted Piperazinone acs.orgnih.gov

Stereochemical Aspects of Chemical Transformations

The synthesis of chiral piperazine and piperazinone derivatives is of significant interest in medicinal chemistry, as the stereochemistry of a molecule can profoundly impact its biological activity. rsc.org Several asymmetric strategies have been developed to control the stereochemistry of the piperazinone core.

Asymmetric synthesis of chiral piperazinone derivatives has been achieved through various methods. One approach involves the asymmetric palladium-catalyzed hydrogenation of a cyclic sulfimidate in the presence of a chiral phosphine ligand to establish a benzylic stereocenter. acs.orgacs.org This method has been applied in the synthesis of fragments for pharmaceutical candidates. acs.org Another strategy is the iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones, which provides access to piperazin-2-ones with stereogenic centers at different positions with good to high levels of stereoselectivity. nih.gov

Catalytic enantioselective approaches have also been developed, such as the asymmetric α-chlorination of aldehydes followed by nucleophilic substitution with a diamine to form a chiral 2-oxopiperazine. nih.gov Furthermore, a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization has been developed to provide 3-aryl/alkyl piperazin-2-ones with high enantiomeric excess. nih.gov The stereochemical outcome of these reactions is often directed by a chiral catalyst, such as a quinine-derived urea. nih.gov

The stereochemical integrity of the starting materials and the mechanism of the reaction are crucial in determining the stereochemistry of the final product. For instance, reactions proceeding through a concerted mechanism are often stereospecific, while those involving intermediates like carbocations may lead to a loss of stereochemical information. mdpi.com

Asymmetric Method Key Reagents/Catalyst Stereochemical Outcome Reference
Asymmetric HydrogenationPd-catalyst, Chiral phosphine ligandChiral piperazinone acs.orgacs.org
Asymmetric HydrogenationIr-catalystEnantioenriched piperazin-2-ones nih.gov
Catalytic Asymmetric α-chlorination/CyclizationOrganocatalyst, ChloroquinoneChiral 2-oxopiperazine nih.gov
Domino ReactionQuinine-derived urea catalystEnantioenriched 3-substituted piperazin-2-ones nih.gov

Design Principles for Structural Diversification

The design of derivatives and analogues of this compound is guided by established principles of medicinal chemistry and synthetic feasibility. Modifications are strategically introduced at specific positions on the parent molecule to modulate its physicochemical properties, and potential biological activity.

Modifications at the Piperazinone Nitrogen Atoms

The piperazinone ring contains two nitrogen atoms that are key sites for structural diversification. The secondary amine at the N4 position is a prime target for substitution.

N4-Alkylation and Arylation: The nitrogen at the 4-position of the piperazinone ring can be readily functionalized. Standard methods like nucleophilic substitution on alkyl halides or reductive amination can introduce a wide variety of alkyl groups. mdpi.com Similarly, N-arylation can be achieved through reactions like the Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) with activated aryl halides, particularly aza-heterocycles. mdpi.com

Role of Nitrogen Atoms: The two nitrogen atoms in a piperazine ring can serve distinct roles in biological interactions. For some piperazine-containing compounds, the nitrogen at the 4-position is crucial for expression of specific activities, while the N1 nitrogen contributes to others. nih.gov This principle suggests that modifications at the N4 position of the 3-oxopiperazinone ring could significantly alter the compound's profile.

Modification Site Type of Modification Potential Synthetic Method Reference
N4-positionAlkylationReductive Amination, Nucleophilic Substitution mdpi.com
N4-positionArylationBuchwald-Hartwig Amination, SNAr mdpi.com
N1-positionSide Chain AlterationSee Section 4.2.2 mdpi.com

Substitutions on the Acetonitrile Side Chain

The acetonitrile moiety offers another point for structural variation, primarily at the α-carbon (the carbon atom adjacent to the nitrile group).

α-Substitution: The introduction of substituents at the α-position of the nitrile can create chiral centers and introduce steric bulk, which can influence binding to biological targets. Methods for synthesizing α-substituted nitriles include the deprotonation of the α-carbon followed by reaction with an electrophile, although this may require strong bases. acs.org More modern methods, such as transition metal-catalyzed cross-coupling reactions, offer broader functional group tolerance. acs.org For instance, nickel-catalyzed cyanation of certain precursors can yield α-substituted nitriles. organic-chemistry.org

Nitrile Group as a Precursor: The nitrile group itself is a versatile functional group that can be converted into other functionalities. acs.orgchadsprep.com It can be reduced to a primary amine, hydrolyzed to a carboxylic acid or amide, or reacted with organometallic reagents like Grignards to form ketones. acs.orgchadsprep.com This allows for the transformation of the acetonitrile side chain into a variety of other groups.

Introduction of Various Functional Groups and Heterocycles

C-H Functionalization: Direct C-H functionalization of the piperazine ring's carbon atoms is an advanced strategy to introduce substituents. researchgate.net Photoredox catalysis, for example, has been used for the C-H arylation and vinylation of piperazines, providing access to derivatives that are difficult to obtain through traditional methods. researchgate.net

Attachment of Heterocycles: Heterocyclic moieties are frequently incorporated into drug candidates to improve properties. Both the N4-position and the acetonitrile side chain can serve as attachment points for various heterocycles. For example, coupling N-Boc-piperazine with a chloropyrimidine derivative is a step in the synthesis of the drug Avapritinib. mdpi.com Similarly, the nitrile group can be used to construct nitrogen-containing heterocycles like tetrazoles. acs.org

Synthesis of Specific Analogues and Homologues

The synthesis of specific analogues of this compound leverages a combination of established and modern synthetic methodologies.

α-Substituted N-Heterocyclic Nitriles

The synthesis of nitriles with substitution at the α-carbon is a key strategy for creating analogues.

Radical Cyanoalkylation: A direct copper-mediated radical cyanoalkylation of heteroarenes provides a method for synthesizing sterically hindered α,α-dialkyl-α-aryl nitriles. acs.org This reaction proceeds under mild conditions and involves the generation of cyanoalkyl radicals from the thermolysis of azobis(alkylcarbonitriles). acs.org

Catalytic Cyanation: Various catalytic systems can be employed for nitrile synthesis. Nickel-catalyzed cyanation of alkyl mesylates with zinc cyanide is an efficient route for preparing alkyl nitriles with good functional group tolerance, including compatibility with heterocyclic compounds. organic-chemistry.org Another approach involves the reductive cyanation of tertiary alkyl bromides to create a nitrile-bearing all-carbon quaternary center. organic-chemistry.org

Product Type Synthetic Method Key Features Reference
α,α-Dialkyl-α-heteroaryl nitrilesCopper-mediated radical cyanoalkylationMild conditions, short reaction times, high regioselectivity acs.org
Alkyl nitrilesNickel-catalyzed cyanation of alkyl mesylatesWide substrate scope, good functional group tolerance organic-chemistry.org
Nitriles from ketonesTosylmethyl isocyanide additionAdds one carbon unit, broad ketone scope organic-chemistry.org

Piperazinone Derivatives with Altered Side Chains

Modifying or completely changing the acetonitrile side chain at the N1 position leads to a diverse set of piperazinone derivatives.

Synthesis of Piperazin-2-ones: The piperazin-2-one core, also known as a ketopiperazine, can be synthesized through several routes. One common method is the intramolecular condensation to form the lactam ring. mdpi.com For example, a diamine can be condensed with a suitable electrophile, followed by cyclization. mdpi.com

Side Chain Introduction: Once the piperazinone ring is formed, or using a pre-formed piperazinone, the side chain at N1 can be introduced. This is often achieved by N-alkylation with a suitable haloalkyl derivative. For instance, reacting a piperazinone with a compound like 2-bromoacetonitrile would yield the parent structure. To create derivatives with altered side chains, one could use different electrophiles, such as ethyl bromoacetate to introduce an ester side chain, or 2-bromoacetamide (B1266107) for an amide side chain. The synthesis of some complex piperazine-containing drugs involves the preparation and functionalization of piperazin-2-one derivatives as key steps. mdpi.com

Conformational Studies of Substituted Piperazinone Rings

The piperazinone ring, a key structural motif in numerous biologically active compounds, is a six-membered heterocycle. Its conformational landscape is a critical determinant of molecular shape, and by extension, its interaction with biological targets. The conformation of the piperazinone ring is largely dictated by the hybridization of its constituent atoms and the nature of the substituents appended to it.

Studies on related 2-substituted piperazines have shown a general preference for the substituent to occupy an axial position. nih.gov This preference can be further stabilized by intramolecular hydrogen bonding, for instance, in the case of ether-linked substituents. nih.gov This axial orientation can be crucial for biological activity by positioning key functional groups in a specific spatial arrangement that mimics the binding of endogenous ligands or other known active compounds. nih.gov

In the context of metal complexation, the piperazine ring has been observed to switch from its favored chair conformation to a boat conformation to facilitate bidentate coordination to a metal ion. nih.gov This conformational flexibility is significant, as the ability to adopt different shapes can influence the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, the binding of a piperazine-containing derivative to the KRAS protein has been shown through X-ray crystallography to involve specific positioning of the piperazine ring within a cleft, allowing for ionic and CH-π interactions with key amino acid residues like glutamic acid, aspartic acid, and histidine. acs.org

The conformational preferences of substituted piperazinone rings are summarized in the table below:

Ring SystemDominant ConformationInfluencing FactorsReference
PiperazineChairThermodynamic stability nih.gov
2-Substituted PiperazineAxial substituent preferredIntramolecular hydrogen bonding nih.gov
Piperazine in Metal ComplexesBoatCoordination to metal ions nih.gov
Piperazine in Protein BindingSpecific (e.g., chair-like)Interactions with amino acid residues acs.org

Structure-Reactivity Relationship Studies within Derivative Series

Structure-reactivity relationship (SRR) or structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically modifying a lead compound's structure to understand how these changes affect its biological activity. For derivatives of this compound, such studies provide invaluable insights into the chemical features necessary for a desired pharmacological effect.

A key principle in the SAR of piperazine and piperazinone derivatives is that the core ring often serves as a scaffold, and its two nitrogen atoms offer points for chemical modification that can significantly alter properties like solubility, bioavailability, and target affinity. benthamdirect.com

One detailed SAR study focused on piperazinone-containing thieno[3,2-d]pyrimidine (B1254671) derivatives as inhibitors of the PI3Kδ enzyme. nih.gov The study demonstrated that the piperazinone moiety was more advantageous for potency and selectivity compared to a simple piperazine ring. nih.gov This highlights the importance of the oxo group in the piperazinone structure for this specific biological target.

Another investigation into 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives revealed a strong dependence of analgesic activity on stereochemistry. nih.gov The S-(+) enantiomers consistently showed more potent activity than their R-(-) counterparts, with the most active compound being 105 times more potent than morphine. nih.gov Conversely, some R-(-) enantiomers displayed narcotic antagonist activity, demonstrating that stereoisomers can have not only different potencies but also qualitatively different biological effects. nih.gov

Recent research on pan-KRAS inhibitors provides a clear example of a systematic SAR study. acs.org Starting with a piperazine-containing lead compound, researchers explored the impact of various substitutions. Introducing an axial methyl group on the piperazine ring led to a tenfold increase in potency by exploiting interactions with a subpocket formed by specific amino acids. acs.org Further modifications, such as altering the electronics of N-substituents, were shown to modulate the basicity of the piperazine nitrogen, which in turn affected the compound's potency. acs.org

The following table summarizes the structure-activity relationships observed in a series of KRAS inhibitor derivatives based on a piperazine scaffold.

Compound ModificationKey Structural ChangeImpact on Potency (Binding Affinity)Reference
Introduction of PyridineAdded a ring nitrogen as an H-bond acceptorSlight improvement acs.org
Axial Methyl GroupIntroduction of a methyl substituent on the piperazine ring10-fold enhancement acs.org
N-methylationMethylation of the piperazine nitrogenTolerated, no significant impact acs.org
Pyridine to PyrimidineChange in the heterocyclic systemSmall improvement acs.org
N-trifluoroethyl GroupAddition of a strongly electron-withdrawing group>100-fold reduction acs.org

Similarly, a study on quinazolin-4(3H)-one derivatives with a piperazine linker found that the substituent at the N-3 position of the quinazolinone core was crucial for anti-Toxoplasma gondii activity. acs.org In contrast, modifications at other positions on the molecule did not lead to improved activity, pinpointing a specific region of the molecule as key for biological function. acs.org

These examples underscore that the biological activity of derivatives of this compound is not determined by a single feature but by a complex interplay of the core structure's conformation, the stereochemistry of chiral centers, and the electronic and steric properties of its substituents.

Spectroscopic and Advanced Structural Characterization of 2 3 Oxopiperazin 1 Yl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 2-(3-Oxopiperazin-1-yl)acetonitrile. By analyzing the chemical shifts, coupling constants, and correlations in different NMR experiments, the precise arrangement of atoms within the molecule can be determined.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy reveals the number and types of hydrogen atoms present in the molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton.

In the ¹H NMR spectrum of a related compound, 2-(4-(2-((3-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile, run in deuterated chloroform (B151607) (CDCl₃), distinct signals are observed. mdpi.com The methylene (B1212753) protons of the acetonitrile (B52724) group appear as a singlet at 3.42 ppm. mdpi.com The protons on the piperazine (B1678402) ring and the ethyl chain exhibit complex multiplets in the range of 2.41-2.61 ppm and a triplet at 2.97 ppm, respectively. mdpi.com The aromatic protons of the chlorophenyl group are observed as multiplets between 7.04 and 7.23 ppm. mdpi.com For 2-(4-(2-((3-methoxyphenyl)thio)ethyl)piperazinyl)acetonitrile, the methoxy (B1213986) group protons present as a singlet at 3.75 ppm. mdpi.com

Table 1: Representative ¹H NMR Data for this compound Analogs in CDCl₃

Functional Group Chemical Shift (δ, ppm) Multiplicity
-CH₂CN 3.42 - 3.46 Singlet
Piperazine Ring Protons 2.41 - 2.67 Multiplet
-SCH₂CH₂N- 2.61 - 3.01 Multiplet/Triplet
Aromatic Protons 6.68 - 7.38 Multiplet
-OCH₃ 3.75 Singlet

Data derived from analogs such as 2-(4-(2-((3-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile and 2-(4-(2-((3-methoxyphenyl)thio)ethyl)piperazinyl)acetonitrile. mdpi.com

Carbon-¹³C NMR Analysis

Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

For 2-(4-(2-((3-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile, the carbon of the nitrile group (CN) appears at approximately 114.8 ppm. mdpi.com The methylene carbon of the acetonitrile group (-CH₂CN) resonates around 45.9 ppm. mdpi.com The carbons of the piperazine ring are observed at approximately 51.6 and 52.4 ppm, while the carbons of the ethyl chain appear at 30.6 and 57.0 ppm. mdpi.com The aromatic carbons of the chlorophenyl group show signals in the range of 125.9 to 138.7 ppm. mdpi.com

Table 2: Representative ¹³C NMR Data for this compound Analogs in CDCl₃

Carbon Atom Chemical Shift (δ, ppm)
-CN ~114.8
-CH₂CN ~45.9
Piperazine Ring Carbons ~51.6, ~52.4
-SCH₂CH₂N- ~30.6, ~57.0
Aromatic Carbons 125.9 - 139.0

Data derived from analogs such as 2-(4-(2-((3-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile and 2-(4-(2-((3-bromophenyl)thio)ethyl)piperazinyl)acetonitrile. mdpi.com

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between different atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to confirm the proton connectivities within the piperazine ring and the ethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). It is crucial for connecting the different fragments of the molecule, for instance, showing the correlation between the methylene protons of the acetonitrile group and the carbon atoms of the piperazine ring, and the piperazine protons to the carbonyl carbon.

These advanced techniques, while not explicitly detailed in the provided search results for the exact target molecule, are standard methods for the structural elucidation of such heterocyclic compounds. ipb.pt

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. nih.gov

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. nih.gov The resulting mass spectrum shows a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound, and a series of fragment ion peaks that provide a "fingerprint" of the molecule's structure. For a related compound, 2-(4-phenylpiperazin-1-yl)acetonitrile, the molecular ion is observed, along with fragment ions resulting from the cleavage of the molecule. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a softer ionization technique that is particularly useful for polar and thermally labile molecules. ual.esnih.gov It typically produces a protonated molecule [M+H]⁺ or other adducts, such as with sodium [M+Na]⁺ or acetonitrile [M+ACN+H]⁺. nih.gov The high-resolution mass spectrometry (HRMS) variant of ESI-MS allows for the determination of the elemental composition of the molecule with high accuracy.

For example, the HRMS (ESI) of 2-(4-(2-((3-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile showed a [M+H]⁺ ion at m/z 296.0992, which corresponds to the calculated mass of 296.0988 for the formula C₁₄H₁₉ClN₃S. mdpi.com This high accuracy confirms the elemental composition of the molecule.

Table 3: High-Resolution Mass Spectrometry (ESI) Data for Analogs of this compound

Compound Calculated [M+H]⁺ (m/z) Found [M+H]⁺ (m/z)
2-(4-(2-((3-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile 296.0988 296.0992
2-(4-(2-((3-bromophenyl)thio)ethyl)piperazinyl)acetonitrile 340.0483 340.0487
2-(4-(2-((3-methoxyphenyl)thio)ethyl)piperazinyl)acetonitrile 292.1484 292.1487

Data from reference mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for determining the precise molecular formula of a compound by measuring its exact mass with a high degree of accuracy. For derivatives of this compound, HRMS provides unambiguous confirmation of their elemental composition.

For instance, the related compound, methyl 2-(3-oxopiperazin-1-yl)acetate, has a calculated exact mass of 172.08479225 Da. nih.gov This level of precision allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas.

Table 1: Exemplary HRMS Data for Related Piperazine Derivatives

Compound NameMolecular FormulaCalculated Exact Mass (Da)
Methyl 2-(3-oxopiperazin-1-yl)acetateC7H12N2O3172.08479225 nih.gov
2-(1-((6-Methylpyridin-2-yl)methyl)-3-oxopiperazin-2-yl)acetic acidC13H17N3O3263.29

This table is for illustrative purposes and showcases the type of data obtained from HRMS analysis for similar structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds within the molecule. In the context of this compound, IR spectroscopy would reveal characteristic peaks for its key functional groups.

The nitrile group (C≡N) exhibits a sharp and distinct absorption band in the region of 2200-2300 cm⁻¹. For example, the C≡N stretch in acetonitrile is observed around 2252 cm⁻¹. libretexts.orgnih.gov The tertiary amide within the piperazinone ring would show a strong C=O stretching absorption, typically in the range of 1630-1680 cm⁻¹. Additionally, C-N and C-H stretching and bending vibrations would be present in the fingerprint region of the spectrum, providing further structural confirmation.

Table 2: Characteristic IR Absorption Ranges for Functional Groups in this compound

Functional GroupBondCharacteristic Absorption Range (cm⁻¹)
NitrileC≡N2200-2300
AmideC=O1630-1680
AmineC-N1000-1350
AlkaneC-H2850-3000 (stretch), 1350-1480 (bend)

Note: The exact peak positions can be influenced by the molecular environment and solvent.

X-ray Crystallography for Solid-State Structural Determination

The crystal packing of molecules reveals crucial information about intermolecular interactions, such as hydrogen bonding and van der Waals forces. In derivatives of this compound, the amide group (N-H and C=O) can participate in strong hydrogen bonding, often forming dimers or extended networks in the solid state. researchgate.net These interactions significantly influence the physical properties of the compound, including its melting point and solubility. The conformation of the six-membered piperazinone ring, which can adopt chair, boat, or twist-boat conformations, can also be definitively determined.

Chiroptical Spectroscopy for Absolute Configuration Assignment

For chiral derivatives of this compound, chiroptical spectroscopic methods are essential for determining their absolute configuration. These techniques measure the differential interaction of left and right circularly polarized light with a chiral molecule.

Electronic circular dichroism (ECD) spectroscopy is a powerful method for assigning the absolute configuration of chiral compounds that possess UV-Vis chromophores. mdpi.com The ECD spectrum displays positive or negative Cotton effects at the absorption wavelengths of the chromophores. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously determined. beilstein-journals.org This technique is particularly useful when suitable single crystals for X-ray crystallography cannot be obtained. mdpi.comnih.gov

Computational and Theoretical Investigations of 2 3 Oxopiperazin 1 Yl Acetonitrile

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) and understanding its electronic characteristics. For a molecule like 2-(3-Oxopiperazin-1-yl)acetonitrile, DFT methods such as B3LYP-D or WB97XD, often combined with a basis set like 6-311++G**, can be used to compute its structural parameters. jksus.org These calculations would likely reveal the bond lengths, bond angles, and dihedral angles that define the molecule's shape.

The piperazinone ring is expected to adopt a chair or a twisted-boat conformation, with the substituents occupying specific axial or equatorial positions to minimize steric hindrance. The electronic properties, such as the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule. For this compound, the oxygen atom of the carbonyl group and the nitrogen of the nitrile group would likely be identified as nucleophilic sites, while the hydrogen atoms attached to nitrogen and carbon atoms would be electrophilic.

Furthermore, frontier molecular orbital analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide information about the molecule's reactivity and kinetic stability. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. Natural Bond Orbital (NBO) analysis can also be performed to study charge delocalization and hyperconjugative interactions within the molecule. nih.gov

A hypothetical table of optimized geometric parameters for this compound, as would be generated by DFT calculations, is presented below.

ParameterPredicted Value
C=O bond length (Å)1.23
C-N (amide) bond length (Å)1.35
C-C (acetonitrile) bond length (Å)1.47
C≡N bond length (Å)1.15
N-CH2 (ring) bond angle (°)112
C-N-C (ring) bond angle (°)118

Conformation Analysis using Molecular Mechanics and Dynamics

The flexibility of the piperazinone ring and the rotational freedom of the acetonitrile (B52724) substituent mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable of these arrangements. Molecular mechanics force fields, such as COSMIC, can be used to calculate the energies of different conformers. nih.gov For N-substituted piperazines, studies have shown a preference for the substituent to be in an axial or equatorial position depending on its nature and the interactions with other parts of the molecule. nih.govnih.gov In the case of this compound, the acetonitrile group at the N1 position will have preferred orientations that are influenced by steric and electronic factors.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape. nih.govnitech.ac.jp By simulating the movement of the atoms over time, MD can reveal the transitions between different conformations and their relative populations under specific conditions (e.g., in a particular solvent). These simulations are crucial for understanding how the molecule behaves in a non-static environment. For instance, an MD simulation could show the puckering of the piperazinone ring and the rotation around the N-CH2CN bond, providing a comprehensive view of the molecule's flexibility.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational methods can predict the spectroscopic signatures of a molecule, which is invaluable for its identification and characterization.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a common application of quantum chemical calculations. np-mrd.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical chemical shifts that can be compared with experimental data. These predictions are highly sensitive to the molecular conformation, and therefore, accurate conformational analysis is a prerequisite.

Below is a table of predicted 1H and 13C NMR chemical shifts for this compound.

AtomPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
C=O-168
CH2 (adjacent to C=O)3.345
NH7.5-
CH2 (adjacent to N-acetonitrile)3.152
CH2CN3.838
CN-117

IR Frequencies: The vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) spectrum, can also be computed. nih.gov These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates. The predicted IR spectrum for this compound would be expected to show characteristic peaks for the C=O stretch of the amide, the N-H stretch, the C-H stretches of the methylene (B1212753) groups, and the C≡N stretch of the nitrile group. Anharmonic calculations are often necessary to achieve better agreement with experimental spectra. nih.gov

Vibrational ModePredicted Frequency (cm-1)
N-H stretch3300-3400
C-H stretch (aliphatic)2850-3000
C≡N stretch2240-2260
C=O stretch (amide I)1650-1680
N-H bend1550-1600

Molecular Docking and Ligand-Target Interaction Modeling (non-clinical focus)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger receptor protein. nih.govnih.gov This method is fundamental in structure-based drug design and can be used to hypothesize the potential biological targets of this compound. The process involves placing the ligand (this compound) into the binding site of a target protein and evaluating the binding affinity using a scoring function.

For molecular docking to be performed, a three-dimensional structure of the target protein is required. When an experimentally determined structure (from X-ray crystallography or NMR spectroscopy) is not available, a theoretical model can be built using homology modeling. nih.govnih.gov This technique relies on the assumption that proteins with similar amino acid sequences will have similar three-dimensional structures. A homology model of a potential target for this compound could be constructed using the known structure of a related protein as a template. rsc.org The quality of the homology model is critical for the reliability of subsequent docking studies.

Once a target protein structure is available, docking simulations can predict the binding mode of this compound within the active site. The results of these simulations would reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, the carbonyl oxygen and the nitrile nitrogen of this compound could act as hydrogen bond acceptors, while the N-H group could be a hydrogen bond donor. The piperazinone ring and the methylene groups could engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. Analysis of these interactions provides a rational basis for understanding the molecule's potential biological activity. jabonline.in

In Silico Profiling for Chemical Space Exploration

In silico profiling involves the use of computational models to predict a wide range of properties for a molecule, effectively exploring its position in "chemical space." researchgate.netmdpi.com For this compound, this could involve creating a virtual library of related compounds by making small chemical modifications to the parent structure. These virtual compounds could then be rapidly screened for properties such as predicted binding affinity to various targets, physicochemical properties (like solubility and lipophilicity), and potential off-target effects. nih.govscispace.com This high-throughput virtual screening can help to identify derivatives with potentially improved properties and guide the synthesis of new compounds. nih.gov

Prediction of Reactivity and Reaction Mechanisms

The reactivity of this compound is governed by the interplay of its distinct functional components: the cyclic amide (lactam) and secondary amine within the oxopiperazine ring, and the appended acetonitrile group. Computational chemistry provides a powerful toolkit for predicting how these groups influence the molecule's electronic properties and, consequently, its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Theory and Reactivity Indices

A key approach to predicting reactivity is through Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity). In this compound, the HOMO is expected to have significant contributions from the lone pair of electrons on the secondary amine nitrogen (N4) and potentially the oxygen atom of the carbonyl group.

The LUMO is associated with the molecule's ability to accept electrons (electrophilicity). The LUMO is likely to be centered on the carbonyl carbon of the lactam, making it a primary site for nucleophilic attack. The nitrile carbon is also an electrophilic site.

Reactivity Descriptors

Further insights can be gained from reactivity descriptors derived from Density Functional Theory (DFT), such as Fukui functions and molecular electrostatic potential (MEP) maps.

Fukui Functions (f(r)) : These functions predict the most reactive sites for nucleophilic (f+(r)) and electrophilic (f-(r)) attack. wikipedia.org For this compound, the condensed Fukui function would likely identify the carbonyl carbon as the most probable site for nucleophilic attack and the secondary amine nitrogen as a primary site for electrophilic attack.

Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show a region of negative potential (red/yellow) around the carbonyl oxygen, indicating a site prone to electrophilic interaction. Regions of positive potential (blue) would be expected around the N-H proton and the protons on the carbon adjacent to the nitrile group, highlighting them as potential sites for nucleophilic interaction or deprotonation.

The following table presents hypothetical reactivity data for this compound, based on trends observed in similar heterocyclic and nitrile-containing compounds.

Reactivity ParameterPredicted Value/RegionImplication
HOMO Location Primarily on the N4 amine and carbonyl oxygenMost likely sites for protonation or reaction with electrophiles.
LUMO Location Primarily on the C3 carbonyl carbon and nitrile carbonMost likely sites for nucleophilic attack.
HOMO-LUMO Gap ModerateSuggests reasonable kinetic stability but accessible reactivity.
Fukui Function (f+(r)) Highest value on the C3 carbonyl carbonConfirms the carbonyl carbon as the primary electrophilic center.
Fukui Function (f-(r)) Highest value on the N4 amine nitrogenConfirms the amine as the primary nucleophilic center.
MEP Negative Region Around the carbonyl oxygen (O=C3)Site for electrophilic attack and hydrogen bonding.
MEP Positive Region Around the N4-H proton and α-protons to the nitrileSites susceptible to deprotonation or interaction with nucleophiles.

Predicted Reaction Mechanisms

Based on the predicted reactivity, several reaction mechanisms can be proposed for this compound:

Nucleophilic Acyl Substitution: The carbonyl carbon of the lactam is a prime target for nucleophiles. This could lead to a ring-opening reaction under hydrolytic conditions (either acidic or basic), breaking the amide bond. The reaction would proceed through a tetrahedral intermediate.

N-Alkylation/N-Acylation: The secondary amine at the N4 position is nucleophilic and can readily react with electrophiles such as alkyl halides or acyl chlorides. This would lead to the formation of N-substituted derivatives.

Reactions of the Acetonitrile Moiety: The α-protons (on the carbon between the piperazine (B1678402) ring and the nitrile group) are acidic due to the electron-withdrawing effect of the adjacent nitrile group and the tertiary amine. These protons can be removed by a strong base, generating a carbanion. This carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions.

Nitrile Group Transformations: The nitrile group itself can undergo various transformations. For instance, it can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. It can also be reduced to a primary amine.

Role As a Chemical Scaffold and Building Block in Organic Synthesis

Utilization as a Core Structure in Scaffold Design

The 3-oxopiperazinone moiety, as found in 2-(3-Oxopiperazin-1-yl)acetonitrile, serves as a versatile core structure in scaffold-based drug design. Its utility stems from the ability to readily introduce substituents at multiple positions on the ring, particularly at the N1 and N4 positions and on the carbon backbone. This allows for the systematic exploration of chemical space to optimize interactions with biological targets. mdpi.com The inherent structural features of the piperazinone ring, such as hydrogen bond donors and acceptors, combined with its constrained conformation, make it an ideal framework for mimicking peptide structures and interacting with protein surfaces. researchgate.netbohrium.com

Recent advances in synthetic chemistry have focused on expanding the structural diversity of piperazine (B1678402) scaffolds beyond simple N-substitution to include functionalization of the carbon atoms of the ring, further enhancing its potential in scaffold design. mdpi.comnih.gov

The 3-oxopiperazinone scaffold is well-suited for the construction of combinatorial libraries for high-throughput screening. Both solid-phase and solution-phase synthesis methodologies have been developed to generate large, diverse collections of piperazinone derivatives. nih.govnih.gov5z.com

Solid-phase synthesis, in particular, offers a streamlined approach for creating libraries of these compounds. By anchoring a piperazinone precursor to a resin, chemists can perform sequential reactions to add various functional groups and then cleave the final products from the support in high purity. ebrary.netnih.govacs.org For example, a solid-phase synthesis of piperazinone-containing Leu-enkephalin analogues has been reported, demonstrating the scaffold's utility in generating peptidomimetic libraries. nih.govacs.org This method allows for the rapid creation of thousands of discrete compounds, which can then be screened against a wide array of biological targets to identify new lead compounds. 5z.com

Key features of piperazinone library synthesis include:

Modular Assembly: Different building blocks can be easily incorporated at various positions of the scaffold. 5z.com

Automation: Solid-phase synthesis is amenable to automation, facilitating the rapid production of large libraries. nih.govgyrosproteintechnologies.com

Traceless Scaffolds: Synthetic strategies have been designed where the point of attachment to the solid support is incorporated into the final heterocyclic structure, leaving no trace of the linker. nih.govacs.org

The table below summarizes examples of library synthesis utilizing the broader piperazine/piperazinone framework.

Library TypeSynthesis MethodScaffoldNumber of CompoundsReference
PiperazinedionesSolid-Phase (Kaiser oxime resin)PiperazinedioneNot specified nih.gov
Piperazine-2,5-dionesSolution-Phase (One-pot)Piperazine-2,5-dione61 nih.gov
Piperazine-2-carboxamidesSolid-Phase (Directed sorting)Piperazine-2-carboxylic acid15,000 5z.com
Phenyl-piperazine-triazinesSolid-PhasePhenyl-piperazine-triazine36 (focused library) nih.govresearchgate.net
Piperazinone Enkephalin MimeticsSolid-Phase (Traceless)Piperazinone8 nih.govacs.org

Scaffold hopping is a key strategy in medicinal chemistry used to design new compounds by replacing the central core (scaffold) of a known active molecule with a structurally different one, while maintaining the original biological activity. This approach is often employed to improve properties such as potency, selectivity, or pharmacokinetics, or to generate novel intellectual property.

The piperazinone core is an excellent candidate for scaffold hopping due to its ability to mimic the spatial arrangement of functional groups present in other molecular frameworks, particularly peptide backbones. By replacing a flexible peptide segment or a different heterocyclic system with a more constrained piperazinone ring, chemists can design analogs with potentially improved biological profiles. The piperazine scaffold itself is considered a versatile tool for this purpose, allowing for the modulation of physicochemical and pharmacodynamic properties. tandfonline.com

Intermediacy in the Synthesis of Complex Organic Molecules

The this compound framework serves as a valuable intermediate in the synthesis of more elaborate molecules. The cyanomethyl group at the N1 position is a versatile functional handle that can be transformed into other chemical moieties. For instance, it can be hydrolyzed to a carboxymethyl group or reduced to an aminoethyl group, providing a point for further elaboration and connection to other molecular fragments.

While direct examples detailing the use of this compound are not extensively documented in readily available literature, the utility of the N-substituted piperazinone core as a building block is well-established. For example, piperazine derivatives are crucial intermediates in the synthesis of numerous FDA-approved drugs, where the piperazine ring is constructed and then functionalized to produce the final active pharmaceutical ingredient. mdpi.comnih.gov In the design of matrix metalloproteinase (MMP) inhibitors, a piperazine-2-carboxylic acid scaffold was used as the central template, with functional groups strategically added at the 1N and 4N positions to interact with the enzyme's active site. nih.gov Similarly, piperazine-containing macrocycles have been synthesized using 1,4-bis(2-aminoethyl)piperazine as a key building block, demonstrating the role of the piperazine core in constructing complex supramolecular structures. nih.gov

Contribution to New Synthetic Methodologies

The importance of the piperazinone scaffold has spurred the development of new synthetic methods for its construction and derivatization. These methodologies aim to provide efficient, stereoselective, and diverse routes to this important class of heterocycles.

Recent advancements include:

Cascade Reactions: One-pot cascade reactions have been developed to construct the piperazinone ring, allowing for the formation of multiple chemical bonds in a single operation. This approach simplifies the synthetic process and enables the introduction of multiple points of diversity, which is highly suitable for combinatorial synthesis. bohrium.com

Solid-Phase Synthesis Techniques: As mentioned previously, significant effort has gone into adapting and optimizing solid-phase synthesis for piperazinone-based libraries. The development of novel linkers and cleavage strategies, such as the use of the "disrupted Ugi reaction" on a solid support, has expanded the toolkit for synthesizing these molecules. ebrary.netnih.gov

C-H Functionalization: To move beyond traditional N-substitution, new methods focusing on the direct functionalization of the carbon-hydrogen (C-H) bonds on the piperazine ring have emerged. These reactions, often catalyzed by transition metals, allow for the installation of substituents on the carbon backbone, unlocking access to a wider range of three-dimensional chemical structures. mdpi.com

Modular Synthesis from Diamines: Concise synthetic routes have been developed to construct 3-substituted piperazine-2-acetic acid esters starting from readily available 1,2-diamines, providing a modular approach to chiral piperazine derivatives. nih.gov

These methodological contributions not only facilitate access to known piperazinone-containing compounds but also enable the exploration of previously inaccessible chemical space, paving the way for the discovery of new therapeutic agents.

Piperazinone Derivatives as Peptidomimetics

A significant application of the piperazinone scaffold is in the field of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The constrained conformation of the 3-oxopiperazinone ring makes it an excellent template for mimicking the secondary structures of peptides, such as β-turns and α-helices. researchgate.net

By incorporating the piperazinone core into a peptide sequence, researchers can enforce specific backbone geometries, which can be crucial for binding to a biological target. Syntheses of piperazinone-containing enkephalin mimetics have demonstrated that this scaffold can effectively replace dipeptide units while retaining biological activity. nih.govacs.org The synthesis is often modular, allowing for the incorporation of various side chains derived from natural or unnatural amino acids to replicate the functionality of the original peptide. researchgate.net

The α-helix is a critical secondary structure motif that mediates a vast number of protein-protein interactions (PPIs). The development of small molecules that can mimic the presentation of amino acid side chains on one face of an α-helix is a major goal in chemical biology and drug discovery. nih.govnih.gov Piperazinone-based scaffolds have emerged as a promising class of non-peptidic α-helix mimetics. nih.govresearchgate.net

One successful approach involves the creation of oligooxopiperazines . These are molecules where oxopiperazine units, derived from α-amino acids, are linked together. nih.govnih.govebrary.net Spectroscopic and molecular modeling studies have shown that oligooxopiperazine dimers can adopt stable conformations that accurately reproduce the spatial arrangement of the key i, i+4, and i+7 residues on one face of a canonical α-helix. nih.govresearchgate.net The key advantages of this scaffold are that it is built from chiral α-amino acids, allowing for rapid diversification, and it possesses a non-peptidic backbone, conferring proteolytic stability. nih.govebrary.net

Another innovative design is the phenyl-piperazine-triazine scaffold. nih.govresearchgate.net This system was designed to improve upon the physicochemical properties of earlier α-helix mimetics, such as poor water solubility. By using a facile solid-phase synthesis, diverse libraries of these compounds can be created and screened. A focused library of these mimetics successfully identified an inhibitor of the Mcl-1/BH3 protein-protein interaction, demonstrating that the scaffold can function as an effective mimic of α-helical peptides. nih.govresearchgate.net

The development of these piperazinone-based scaffolds, which can be synthesized efficiently and in an automated fashion, is accelerating the discovery of new inhibitors for challenging PPI targets. gyrosproteintechnologies.com

Exploration of Protein-Protein Interaction (PPI) Modulators

Protein-protein interactions are fundamental to numerous cellular processes, and their dysregulation is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. The development of small molecules that can either inhibit or stabilize these interactions holds immense therapeutic potential. The this compound scaffold offers a versatile platform for creating libraries of compounds aimed at modulating specific PPIs.

The core structure consists of a piperazin-2-one (B30754) ring substituted at the 1-position with an acetonitrile (B52724) group. This arrangement provides several key features for further chemical elaboration:

The Piperazinone Ring: This six-membered heterocycle can be substituted at various positions to introduce diverse chemical functionalities. These substituents can be designed to mimic the side chains of key amino acid residues ("hot spots") at the protein-protein interface, thereby disrupting the natural interaction. The amide bond within the ring can also participate in hydrogen bonding with the target protein.

The Acetonitrile Group: The nitrile functionality can serve as a synthetic handle for further modifications or can be involved in interactions with the target protein. It can be hydrolyzed to a carboxylic acid or reduced to an amine, providing avenues for creating a variety of analogs.

The Nitrogen Atoms: The two nitrogen atoms in the piperazinone ring offer opportunities for introducing substituents that can influence the compound's solubility, cell permeability, and binding affinity.

While specific, publicly documented examples of PPI modulators derived directly from this compound are not extensively reported in peer-reviewed literature, the broader class of piperazinone-containing molecules has shown significant promise in this area. For instance, derivatives of piperazinone have been investigated as inhibitors of the MDM2-p53 interaction, a critical pathway in cancer. In these cases, the piperazinone core serves as a scaffold to orient key hydrophobic and hydrogen-bonding groups that mimic the binding of the p53 peptide to MDM2.

The general strategy for utilizing the this compound scaffold in the discovery of PPI modulators involves several steps:

Scaffold Elaboration: Synthetic chemistry techniques are employed to create a library of derivatives by introducing a variety of substituents at different positions of the piperazinone ring and by modifying the acetonitrile group.

Screening: The resulting compound library is then screened against a specific PPI target using various biochemical and biophysical assays, such as fluorescence polarization, surface plasmon resonance, or AlphaScreen.

Structure-Activity Relationship (SAR) Studies: The screening data is analyzed to identify initial "hit" compounds. Further chemical modifications are then made to these hits to understand the relationship between their chemical structure and their biological activity, with the goal of optimizing their potency and selectivity.

Lead Optimization: The most promising compounds undergo further optimization of their pharmacokinetic and pharmacodynamic properties to develop them into potential drug candidates.

The table below summarizes the potential points of diversification on the this compound scaffold and the intended purpose of such modifications in the context of developing PPI modulators.

Modification Site Potential Modifications Intended Purpose in PPI Modulation
Piperazinone Ring (C5, C6 positions) Alkyl, Aryl, Heteroaryl groupsTo mimic key hydrophobic interactions at the PPI interface.
Piperazinone Ring (N4-position) Acylation, Alkylation, SulfonylationTo introduce additional interaction points and modulate physicochemical properties.
Acetonitrile Group Hydrolysis to carboxylic acid, Reduction to amine, Cycloaddition reactionsTo introduce charged or polar groups for electrostatic or hydrogen bonding interactions.

Q & A

Basic: What are the recommended synthetic routes and characterization methods for 2-(3-Oxopiperazin-1-yl)acetonitrile?

Answer:

  • Synthesis : A common approach involves nucleophilic substitution or condensation reactions. For example, similar piperazine derivatives are synthesized using ethanol as a solvent and piperidine as a catalyst at 0–5°C for 2 hours (as seen in analogous compounds) . Optimize reaction stoichiometry and temperature to enhance yield.
  • Characterization :
    • NMR : Use 1^1H and 13^13C NMR to confirm the nitrile (-CN) and oxopiperazine moieties. Compare chemical shifts with structurally related compounds (e.g., 3-Oxo-3-piperidin-1-yl-propionitrile) .
    • Mass Spectrometry : Employ ESI-MS or HRMS to verify molecular ion peaks and fragmentation patterns.
    • Elemental Analysis : Validate purity and elemental composition.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization occurs .
  • Ventilation : Conduct experiments in fume hoods to avoid inhalation of vapors or dust.
  • Spill Management : Absorb spills with inert materials (e.g., sand), dispose as hazardous waste, and avoid ignition sources .
  • First Aid : Flush affected skin/eyes with water for 15 minutes; seek medical attention for persistent irritation .

Intermediate: How can researchers resolve discrepancies in spectroscopic data during structural validation?

Answer:

  • Cross-Validation : Compare experimental NMR/MS data with computational predictions (e.g., DFT calculations for 1^1H NMR chemical shifts).
  • Crystallography : For unambiguous confirmation, grow single crystals and solve the structure using X-ray diffraction (XRD). Refinement via SHELXL (as implemented in SHELXTL suites) is standard for small molecules .
  • Literature Benchmarking : Cross-reference with published spectra of structurally analogous compounds (e.g., 3-Oxo-3-(piperidin-1-yl)propanenitrile) .

Advanced: What advanced techniques are suitable for probing the reactivity and electronic properties of this compound?

Answer:

  • Computational Studies :
    • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks.
    • Molecular Dynamics (MD) : Simulate solvation effects in acetonitrile/water mixtures to understand stability .
  • Kinetic Analysis : Use stopped-flow spectroscopy to monitor reaction intermediates in real-time.
  • Electrochemical Profiling : Cyclic voltammetry can reveal redox behavior, particularly for the nitrile group.

Advanced: How can researchers assess the biological activity of this compound?

Answer:

  • Enzyme Assays : Target enzymes with known piperazine-binding pockets (e.g., kinases, GPCRs). Measure IC50_{50} values via fluorescence-based inhibition assays.
  • Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with proteins (e.g., leveraging the oxopiperazine ring’s hydrogen-bonding capability).
  • Cellular Toxicity : Perform MTT assays on mammalian cell lines to evaluate cytotoxicity thresholds .

Advanced: How should researchers address stability and decomposition under varying experimental conditions?

Answer:

  • Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures. Store the compound at -20°C in airtight, light-protected containers .
  • pH Sensitivity : Test stability in buffers (pH 2–12) using HPLC monitoring. Avoid prolonged exposure to acidic/basic conditions.
  • Hydrolytic Degradation : Study kinetics in aqueous acetonitrile solutions; mitigate hydrolysis by using anhydrous solvents .

Advanced: What methodologies are recommended for ecological impact assessment of this compound?

Answer:

  • Biodegradation Studies : Use OECD 301/302 guidelines to test microbial breakdown in soil/water matrices.
  • Bioaccumulation Potential : Calculate logPP (octanol-water partition coefficient) via shake-flask methods or software predictions (e.g., EPI Suite).
  • Toxicity to Aquatic Life : Perform acute toxicity tests on Daphnia magna or algae, referencing ISO 6341 protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.